(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS2/c17-12-4-3-11(10-13(12)18)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFLNMMMIIRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.48 g/mol. The compound features a difluorophenyl group and a thiazepan ring, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing synaptic transmission.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the thiazepan class:
- Anticonvulsant Activity : Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. For instance, substituted thiazepans were evaluated for their ability to suppress seizure activity in rodent models, demonstrating significant efficacy compared to controls .
- Neurotransmitter Interaction : A study focusing on substituted thiazoles highlighted their role as monoamine transporter inhibitors, suggesting that compounds with similar structures could modulate neurotransmitter levels effectively . This opens avenues for exploring the potential use of this compound in treating mood disorders.
- Antimicrobial Efficacy : The compound's structural features are believed to contribute to its antibacterial properties. Research has shown that related thiazole compounds possess significant antibacterial activity against resistant strains of bacteria . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various strains of bacteria, including Staphylococcus aureus. A study demonstrated that modifications to the thiazepane ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its cytotoxic effects on cancer cell lines. A recent study reported that derivatives of thiazepane compounds displayed IC50 values ranging from 1.05 to 20.1 µM against several cancer types. This suggests a promising avenue for the development of anticancer agents based on this molecular structure .
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10.5 | |
| Anticancer | Various cancer cell lines | 1.05 - 20.1 |
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of thiazepane derivatives into polymer matrices has shown to enhance mechanical properties and thermal stability. The compound can act as a crosslinking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties for specific applications such as coatings and adhesives .
Agricultural Chemistry Applications
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Studies have indicated that thiazepane derivatives can exhibit insecticidal properties against common agricultural pests. For instance, compounds similar to (3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been shown to disrupt the growth and reproduction of certain insect species, making them viable candidates for eco-friendly pest control solutions .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry explored various thiazepane derivatives, including the target compound. The results indicated a correlation between structural modifications and antimicrobial potency, leading to the identification of several lead compounds for further development . -
Cytotoxicity Assessment
In a comprehensive cytotoxicity assessment involving multiple cancer cell lines, researchers synthesized several analogs of the target compound. The findings revealed that specific substitutions on the thiazepane ring significantly influenced cytotoxic activity, paving the way for future drug development strategies targeting cancer . -
Pesticide Development Research
A research initiative focused on developing novel pesticides based on thiazepane structures demonstrated promising results in field trials against agricultural pests. The study highlighted the compound's potential for integration into sustainable agricultural practices due to its selective toxicity towards pests while being less harmful to beneficial insects .
Comparison with Similar Compounds
Fluorinated vs. Methoxy Groups
The 3,4-difluorophenyl group in the target compound contrasts with methoxy-substituted phenyl rings in analogs like 9b (3,4-dimethoxyphenyl) and 10c (3,4,5-trimethoxyphenyl). Methoxy groups, being electron-donating, may increase solubility but could also be susceptible to metabolic demethylation .
Thiophen-2-yl Moieties
Both the target compound and derivatives (e.g., 9b , 11a ) incorporate thiophen-2-yl groups. Thiophene’s sulfur atom contributes to lipophilicity and may engage in hydrophobic interactions or hydrogen bonding via its π-electrons. However, substitution patterns on adjacent rings (e.g., difluorophenyl vs. dimethoxyphenyl) modulate these effects significantly .
Structural and Analytical Considerations
- Crystallography : Tools like SHELX () and Mercury () enable precise determination of molecular conformations and crystal packing. The thiazepane ring’s flexibility may result in varied crystallographic parameters compared to rigid analogs .
- Spectroscopic Data : While the target compound’s IR and NMR data are unavailable, ’s analogs show distinct signals for methoxy (δ 3.8–4.0 ppm) and thiophene protons (δ 6.9–7.5 ppm), which would differ from the target’s fluorinated aromatic signals .
Q & A
Q. What are the established synthetic routes for (3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiazepane Ring Formation : Cyclization of precursors (e.g., mercaptoamines) under reflux with catalysts like BF₃·Et₂O or iodine .
Functionalization : Introduction of the thiophen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
Ketone Attachment : The difluorophenyl group is introduced via Friedel-Crafts acylation or Grignard reactions, optimized for steric hindrance from fluorine substituents .
Critical Note : Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly affect yield. Catalysts like Pd(PPh₃)₄ enhance cross-coupling efficiency .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with fluorine substituents causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolves 3D geometry using SHELXL for refinement and Mercury for visualization (e.g., bond angles in the thiazepane ring) .
Validation : Cross-correlate NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize temperature (40–80°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) .
- Continuous Flow Reactors : Improve scalability and control exothermic reactions, as demonstrated in thiazepane derivative syntheses .
- In-line Analytics : Employ FTIR or HPLC to monitor intermediate formation and minimize side products .
Q. What computational strategies predict the compound’s reactivity and pharmacological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effects stabilize charge distribution .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Thiophene and difluorophenyl moieties often enhance hydrophobic interactions .
- MD Simulations : Assess conformational flexibility of the thiazepane ring in solvated environments (e.g., water/lipid bilayers) .
Q. How do structural modifications (e.g., fluorination) alter physicochemical properties?
Methodological Answer:
- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability (measure via HPLC retention times) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows fluorinated derivatives have higher melting points (ΔTm ~20°C vs. non-fluorinated analogs) .
- Solubility : Polar fluorinated groups improve aqueous solubility (e.g., 0.5 mg/mL in PBS vs. <0.1 mg/mL for non-fluorinated analogs) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray data to assign ambiguous signals. For example, thiazepane ring conformers may cause split NMR peaks .
- Crystallographic Refinement : Use SHELXL to model disorder in the thiophene moiety, which can distort electron density maps .
- Isotopic Labeling : Introduce ¹⁹F labels to track fluorine environments in complex mixtures .
Q. What experimental designs assess stability under varying conditions (pH, temperature)?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hrs. Monitor degradation via HPLC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months. Use Arrhenius kinetics to extrapolate shelf life .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
